molecular formula C19H15NO4 B7883494 8-[(4-methylphenyl)carbonyl]-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one

8-[(4-methylphenyl)carbonyl]-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one

Cat. No.: B7883494
M. Wt: 321.3 g/mol
InChI Key: WNAOGXJFBRHHCU-UHFFFAOYSA-N
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Description

8-[(4-methylphenyl)carbonyl]-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one is a complex organic compound with a unique structure that incorporates both quinoline and dioxin moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(4-methylphenyl)carbonyl]-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the dioxin ring and the 4-methylphenylcarbonyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors can also be considered to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-[(4-methylphenyl)carbonyl]-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify its existing structure.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.

Scientific Research Applications

8-[(4-methylphenyl)carbonyl]-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 8-[(4-methylphenyl)carbonyl]-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with similar quinoline cores but different substituents.

    Dioxin Derivatives: Compounds with similar dioxin rings but different functional groups.

Uniqueness

What sets 8-[(4-methylphenyl)carbonyl]-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one apart is its combination of both quinoline and dioxin moieties, which imparts unique chemical and biological properties. This dual structure allows for a broader range of interactions and applications compared to compounds with only one of these moieties.

Properties

IUPAC Name

8-(4-methylbenzoyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4/c1-11-2-4-12(5-3-11)18(21)14-10-20-15-9-17-16(23-6-7-24-17)8-13(15)19(14)22/h2-5,8-10H,6-7H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNAOGXJFBRHHCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CNC3=CC4=C(C=C3C2=O)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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